molecular formula C14H10N4O4 B8244323 4,6-Di(1H-imidazol-1-yl)isophthalic acid

4,6-Di(1H-imidazol-1-yl)isophthalic acid

Cat. No.: B8244323
M. Wt: 298.25 g/mol
InChI Key: JRINQBFJTVHGAI-UHFFFAOYSA-N
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Description

4,6-Di(1H-imidazol-1-yl)isophthalic acid is a chemical compound that belongs to the class of imidazole-containing compounds It is characterized by the presence of two imidazole rings attached to the isophthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(1H-imidazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with imidazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures, usually around 100-150°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Di(1H-imidazol-1-yl)isophthalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce alkylated or acylated derivatives .

Scientific Research Applications

4,6-Di(1H-imidazol-1-yl)isophthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Di(1H-imidazol-1-yl)isophthalic acid involves its interaction with molecular targets through the imidazole rings. These rings can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di(1H-imidazol-1-yl)isophthalic acid is unique due to the presence of two imidazole rings, which enhances its ability to form complex structures and interact with multiple targets. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,6-di(imidazol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-13(20)9-5-10(14(21)22)12(18-4-2-16-8-18)6-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINQBFJTVHGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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